molecular formula C7H6ClFO B1586750 2-Chloro-6-fluoroanisole CAS No. 53145-38-3

2-Chloro-6-fluoroanisole

Cat. No. B1586750
CAS RN: 53145-38-3
M. Wt: 160.57 g/mol
InChI Key: QASFEHCRPLPGES-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO . It has an average mass of 160.573 Da and a monoisotopic mass of 160.009125 Da . It is also known as 1-Chloro-3-fluoro-2-methoxybenzene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoroanisole consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group . The InChI code for this compound is 1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoroanisole is a clear, colorless oil . It has a molecular weight of 160.57 . The storage temperature for this compound is ambient temperature . It is slightly soluble in benzene and methanol .

Scientific Research Applications

1. Conformational Properties and Molecular Structure

  • Conformational Analysis : 2-Fluoroanisole, a related compound to 2-Chloro-6-fluoroanisole, has been studied for its molecular structure and conformational properties using gas electron diffraction and quantum chemical methods. This research provides insights into the preferred conformation of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Novikov, Vilkov, & Oberhammer, 2003).

2. Spectroscopic Studies

  • Resonant Two-Photon Ionization Spectroscopy : Studies on the effects of conformation and isotopic substitution on properties of 3-chloro-4-fluoroanisole, a compound similar to 2-Chloro-6-fluoroanisole, have been conducted using resonant two-photon ionization (R2PI) technique and theoretical calculations. This research contributes to the understanding of transition energies, ionization energies, and vibrational frequencies, which are crucial in spectroscopic analysis and material characterization (Yu et al., 2011).

3. Synthetic Chemistry and Applications

  • Synthesis of Pharmaceutical Compounds : The synthesis of various pharmaceutical compounds starting from chloro-nitroanisole derivatives, which are structurally related to 2-Chloro-6-fluoroanisole, highlights the potential of such compounds in drug development and the creation of therapeutically active agents. This area of research is pivotal in the field of medicinal chemistry and pharmacology (Inaba et al., 2000).

4. Physical Chemistry and Chemical Behavior

  • Investigation of Rotamer Geometries : The study of 2-fluoroanisole and 3-fluoroanisole's rotamers using Fourier transform microwave (FTMW) spectroscopy provides essential data on the chemical behavior and structural properties of fluorinated anisoles. This research is crucial for understanding the electron withdrawing effects of fluorine and its impact on molecular geometry and properties (Bergmann & van Wijngaarden, 2020).

Safety And Hazards

2-Chloro-6-fluoroanisole is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and keeping it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFEHCRPLPGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378571
Record name 2-Chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroanisole

CAS RN

53145-38-3
Record name 2-Chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoroanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl iodide (850 μl, 13.646 mmol) and potassium carbonate (943 mg, 6.824 mmol) were added to 2-chloro-6-fluorophenol (1.0 g, 6.824 mmol) in tetrahydrofuran (10 ml) and the mixture was stirred at room temperature for 3 hours. The reaction mixture was partitioned between diethyl ether (50 ml) and water (50 ml). The organic phase was extracted and further washed with water (2×20 ml) then dried over sodium sulphate and concentrated in vacuo to afford the title compound as a colourless liquid in 94% yield, 1.03 g.
Quantity
850 μL
Type
reactant
Reaction Step One
Quantity
943 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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